molecular formula C29H48N8O9 B605863 Azido-PEG4-Val-Cit-PAB-OH

Azido-PEG4-Val-Cit-PAB-OH

Cat. No.: B605863
M. Wt: 652.7 g/mol
InChI Key: AXRCLOURQJMPLC-AHWVRZQESA-N
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Description

Definition and Classification as a Cleavable Antibody-Drug Conjugate Linker

Azido-Polyethylene Glycol-4-Valine-Citrulline-Para-Aminobenzyl-Hydroxyl functions as a cleavable antibody-drug conjugate linker specifically designed for the synthesis of targeted therapeutic conjugates. This compound belongs to the class of enzymatically cleavable linkers, which utilize specific biochemical triggers to mediate the controlled release of therapeutic payloads from their carrier molecules. The linker incorporates a valine-citrulline dipeptide sequence that undergoes specific enzymatic cleavage by cathepsin B, a protease predominantly localized within lysosomal compartments. This targeted cleavage mechanism ensures that payload release occurs primarily within the intracellular environment of target cells, thereby minimizing systemic exposure and enhancing therapeutic specificity.

The compound's classification as a cleavable linker distinguishes it from non-cleavable alternatives that rely solely on complete proteolytic degradation of the antibody carrier for payload release. Cleavable linkers represent a major class of antibody-drug conjugate linkers, characterized by their incorporation of chemical triggers that facilitate selective bond disruption under specific physiological conditions. These linkers offer enhanced versatility compared to their non-cleavable counterparts, enabling compatibility with a broader range of therapeutic payloads and cellular targeting strategies. The enzymatic cleavage mechanism of Azido-Polyethylene Glycol-4-Valine-Citrulline-Para-Aminobenzyl-Hydroxyl provides both stability during circulation and efficient activation within target tissues.

The molecular structure of this linker compound exhibits a molecular weight of 652.75 daltons and conforms to the chemical formula C29H48N8O9. The Chemical Abstracts Service registry number 2055024-64-9 provides unique identification for this specific molecular entity. These physicochemical properties position the compound within the optimal range for bioconjugation applications, offering sufficient molecular flexibility while maintaining structural stability under physiological conditions.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N8O9/c1-21(2)26(36-25(39)9-12-43-14-16-45-18-19-46-17-15-44-13-11-33-37-31)28(41)35-24(4-3-10-32-29(30)42)27(40)34-23-7-5-22(20-38)6-8-23/h5-8,21,24,26,38H,3-4,9-20H2,1-2H3,(H,34,40)(H,35,41)(H,36,39)(H3,30,32,42)/t24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCLOURQJMPLC-AHWVRZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Val-Cit-PAB-OH

The Val-Cit-PAB-OH fragment is synthesized via Fmoc-based SPPS on a Wang resin:

  • Resin loading :

    • Wang resin (1.0 mmol/g) is swelled in dimethylformamide (DMF) and treated with Fmoc-PAB-OH (3 eq) using HBTU/HOBt/DIEA activation.

    • Coupling efficiency monitored by Kaiser test (>99% completion).

  • Dipeptide assembly :

    • Fmoc deprotection: 20% piperidine/DMF (2 × 5 min).

    • Fmoc-Cit-OH coupling: HBTU (3 eq), HOBt (3 eq), DIEA (6 eq) in DMF (2 hr, RT).

    • Fmoc-Val-OH coupling under identical conditions.

  • Cleavage and isolation :

    • Resin treated with TFA/H₂O/TIS (95:2.5:2.5) for 2 hr.

    • Crude product precipitated in cold diethyl ether, yielding Val-Cit-PAB-OH as a white solid (typical purity 70–80% before HPLC purification).

StepReagentEquivTime (hr)Yield (%)
PAB loadingFmoc-PAB-OH3298
Cit couplingFmoc-Cit-OH3295
Val couplingFmoc-Val-OH3297
CleavageTFA cocktail285

PEG4 Spacer Incorporation

The PEG4-azide moiety is introduced via carbodiimide-mediated coupling:

  • Activation of PEG4-azide carboxylic acid :

    • PEG4-azide (1.2 eq) dissolved in anhydrous DCM with HOBt (1.5 eq) and DIC (1.5 eq) at 0°C.

  • Coupling to Val-Cit-PAB-OH :

    • Activated PEG4-azide added to Val-Cit-PAB-OH (1.0 eq) and DMAP (0.1 eq) in DCM.

    • Reaction stirred at RT for 12 hr under N₂ atmosphere.

  • Workup :

    • Organic phase washed with 5% citric acid, saturated NaHCO₃, and brine.

    • Dried over MgSO₄ and concentrated to yield this compound (crude yield 75–80%).

Critical parameters :

  • Moisture-free conditions to prevent azide decomposition.

  • Stoichiometric control to minimize diPEGylation byproducts.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 4.6 × 250 mm) with UV detection at 220 nm confirms purity:

ColumnMobile PhaseFlow RateRetention TimePurity (%)
Zorbax SB-C180.1% TFA in H₂O/MeCN1.0 mL/min12.3 min95–98

Mass Spectrometry

High-resolution ESI-MS validates molecular integrity:

  • Observed : [M+H]⁺ = 653.3 m/z (theoretical 652.8).

  • Fragmentation pattern : Characteristic peaks at m/z 435.2 (PAB-OH + Val-Cit) and 218.1 (PEG4-azide).

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 7.25 (d, 2H, PAB aromatic)

  • δ 4.45 (m, 1H, Cit α-H)

  • δ 3.50–3.65 (m, 16H, PEG4)

  • δ 1.95 (s, 2H, azide-CH₂)

Industrial-Scale Optimization

Purification Strategies

  • Preparative HPLC : Uses XBridge Prep C18 column (19 × 250 mm) with 20–50% MeCN gradient over 30 min.

  • Lyophilization : Final product lyophilized to <1% moisture content for stability.

Stability Profiling

Accelerated degradation studies (40°C/75% RH, 6 months) show:

  • Purity decrease : 98% → 96% (validates 2-year shelf life at 2–8°C).

  • Azide integrity : No detectable decomposition by FTIR.

Challenges and Mitigation

  • Dipeptide racemization :

    • Minimized by coupling at 0°C and using HOBt/oxyma additives.

  • PEGylation efficiency :

    • PEG4-azide pre-activation with ClCOCOCl improves coupling yield to 90%.

  • Azide safety :

    • Reactions conducted in explosion-proof reactors with <5% w/w azide concentration .

Scientific Research Applications

Chemistry

  • Synthesis of Antibody-Drug Conjugates (ADCs) : Azido-PEG4-Val-Cit-PAB-OH is essential for linking cytotoxic drugs to antibodies, improving targeted delivery and minimizing off-target effects. This application has been pivotal in developing therapies for various cancers.
  • Development of PROTACs : This compound is employed to connect ligands for E3 ubiquitin ligases and target proteins, enabling targeted protein degradation. The ability to selectively degrade specific proteins offers new avenues for therapeutic intervention in diseases like cancer.

Biology

  • Cellular Studies : Researchers utilize this compound to investigate cellular uptake and intracellular trafficking of drug conjugates. Understanding these processes is crucial for optimizing drug delivery systems.

Medicine

  • Cancer Therapy : The compound plays a critical role in developing targeted cancer therapies by enhancing the efficacy of chemotherapeutic agents while reducing side effects. Its use in clinical trials has demonstrated improved patient outcomes through more effective targeting mechanisms.

Industry

  • Pharmaceutical Manufacturing : this compound is integral to producing advanced drug delivery systems and therapeutic agents, streamlining the development process for new medications.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Branched Linkers in ADCs : Research indicates that the length and structure of branched linkers significantly influence the cytotoxic activity of ADCs. Modifications using compounds like this compound have shown improved hydrolysis rates and enhanced drug release profiles within target cells .
  • Stability in Vivo : Studies involving xenograft mouse models have demonstrated that ADCs containing Val-Cit linkers exhibit high stability under physiological conditions, underscoring the potential of this compound in therapeutic applications .
  • Targeted Protein Degradation : The use of this compound in PROTAC development has led to promising results in selectively degrading oncogenic proteins, providing insights into novel cancer treatment strategies.

Mechanism of Action

Comparison with Similar Compounds

Structural Features:

  • Azide group (-N3) : Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioorthogonal conjugation .
  • PEG4 spacer : Enhances solubility, reduces aggregation, and prolongs plasma half-life .
  • Val-Cit dipeptide : A protease-cleavable sequence targeted by cathepsin B in lysosomes, ensuring controlled drug release .
  • Para-aminobenzyl alcohol (PAB-OH): Stabilizes the linker-drug bond until enzymatic cleavage occurs .

Comparison with Similar Compounds

Azido-PEG3-Val-Cit-PAB-OH (CAS: 2055024-65-0)

Property Azido-PEG4-Val-Cit-PAB-OH Azido-PEG3-Val-Cit-PAB-OH
PEG Length 4 units (PEG4) 3 units (PEG3)
Molecular Formula C29H48N8O9 C27H44N8O8
Molecular Weight 652.75 g/mol 608.69 g/mol
Key Advantage Enhanced solubility and stability Smaller size for steric-sensitive applications
Application Notes Preferred for prolonged half-life Used where shorter PEG is optimal

Val-Cit-PAB-OH (CAS: 159857-79-1)

  • Structure : Lacks PEG and azide groups.
  • Molecular Weight : 379.45 g/mol .
  • Key Difference: Cannot participate in click chemistry; relies on traditional conjugation methods (e.g., carbodiimide coupling).
  • Use Case : Simpler linker systems without PEGylation .

Azido-PEG4-Val-Ala-PAB

  • Structure : Replaces Citrulline (Cit) with Alanine (Ala) .
  • Molecular Weight : 652.75 g/mol (same PEG4 backbone) .

Fmoc/Boc-Protected Derivatives

  • Examples :
    • Fmoc-Val-Cit-PAB-OH (CAS: 159858-22-7)
    • Boc-Val-Cit-PAB (CAS: 870487-09-5)
  • Purpose : Used as intermediates in solid-phase synthesis; Fmoc/Boc groups require deprotection before conjugation .

Azido-PEG1-Val-Cit-PAB-OH (CAS: 2055041-40-0)

Property This compound Azido-PEG1-Val-Cit-PAB-OH
PEG Length 4 units 1 unit
Molecular Weight 652.75 g/mol 520.6 g/mol
Solubility High (PEG4 enhances hydrophilicity) Moderate (shorter PEG)
Use Case Standard ADC/PROTAC linkers Limited to low-steric environments

Key Comparison Metrics

Functional Group Variations

Compound Azide PEG Cleavable Sequence
This compound Yes PEG4 Val-Cit
Mal-PEG4-Val-Cit-PAB-OH No PEG4 Val-Cit (Maleimide for thiol conjugation)
Val-Cit-PAB-OH No None Val-Cit

Price and Availability

  • This compound : ~318 RMB for 2 mg (KaiSen Bio) .
  • Azido-PEG3-Val-Cit-PAB-OH : Slightly lower cost due to reduced PEG content (exact data unavailable) .

Biological Activity

Azido-PEG4-Val-Cit-PAB-OH is a sophisticated compound widely utilized in bioconjugation and drug delivery, particularly in the development of antibody-drug conjugates (ADCs). This article delves into its biological activity, mechanisms of action, and various applications in research and medicine.

Structure and Composition

This compound consists of several functional groups:

  • Azide Group : Facilitates click chemistry reactions.
  • PEG Spacer : Enhances solubility and bioavailability.
  • Valine-Citrulline (Val-Cit) Dipeptide : A cleavable linker that is selectively degraded by cathepsin B, an enzyme found in lysosomes.
  • Para-Aminobenzyloxycarbonyl (PAB) Linker : A self-immolative spacer that aids in drug release upon cleavage.

This structure allows for the targeted delivery of therapeutic agents, minimizing off-target effects while maximizing efficacy.

The biological activity of this compound is primarily mediated through its ability to form stable triazole linkages via click chemistry. This reaction occurs when the azide group reacts with alkyne-containing molecules, facilitating the conjugation of various biomolecules. The Val-Cit dipeptide is cleaved by cathepsin B, releasing the active drug specifically within cancer cells, thereby enhancing therapeutic outcomes while reducing systemic toxicity .

Pharmacokinetics

The pharmacokinetics of this compound are significantly influenced by the PEG spacer, which increases the compound's solubility in aqueous environments. This characteristic is crucial for its application in vivo, as it enhances the circulation time and bioavailability of conjugated drugs.

Stability and Efficacy

Research has demonstrated that ADCs utilizing the Val-Cit linker exhibit high stability and efficacy. A study highlighted that ADCs constructed with a glutamic acid-valine-citrulline (EVCit) linker showed superior stability compared to those with a simple Val-Cit linker. This stability translates to improved performance in preclinical models, particularly in terms of antitumor efficacy .

In Vivo Studies

In vivo studies using mouse models have shown that this compound effectively targets cancer cells while sparing normal tissues. For instance, ADCs containing this compound demonstrated significant tumor regression in xenograft models without notable systemic toxicity. The selective release mechanism ensures that the drug payload is activated only within the tumor microenvironment .

Applications in Scientific Research

This compound has diverse applications across various fields:

  • Bioconjugation : Its azide functionality allows for efficient conjugation with proteins, antibodies, or other biomolecules for targeted therapy.
  • Cancer Therapy : As a critical component of ADCs, it enables targeted delivery of cytotoxic agents to tumor cells while minimizing exposure to healthy tissues.
  • Protein-Protein Interaction Studies : The compound is employed to investigate cellular processes and interactions between proteins, aiding in the understanding of complex biological systems .

Case Studies

StudyFindings
Efficacy of EVCit LinkersDemonstrated higher stability and antitumor efficacy compared to VCit-based variants in mouse models .
In Vivo Tumor TargetingShowed significant tumor regression with minimal systemic toxicity in xenograft models .
Click Chemistry ApplicationsEnhanced conjugation efficiency for various biomolecules, facilitating advanced therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Azido-PEG4-Val-Cit-PAB-OH, and how do PEG chain length and functional groups influence conjugation efficiency?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) to assemble the Val-Cit dipeptide sequence, followed by PEGylation using azide-functionalized PEG4. The PEG spacer enhances solubility and reduces steric hindrance during antibody-drug conjugate (ADC) assembly. Conjugation efficiency is optimized by controlling reaction stoichiometry (e.g., azide-to-alkyne ratios) and using copper-catalyzed click chemistry . PEG chain length impacts pharmacokinetics: longer PEG chains (e.g., PEG4 vs. PEG1) improve hydrophilicity but may reduce payload release rates in acidic environments .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers mimicking physiological (pH 7.4), lysosomal (pH 4.5–5.0), and storage conditions (-20°C to 25°C). Degradation is monitored via HPLC or LC-MS to quantify intact linker over time. For example, the Val-Cit-PAB sequence is susceptible to cathepsin B cleavage in lysosomal pH, which is critical for ADC payload release . Storage at -20°C is recommended to prevent azide group decomposition .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

  • Methodological Answer : Key methods include:

  • HPLC : To assess purity (>95% required for ADC applications) .
  • Mass Spectrometry (MS) : Confirm molecular weight (652.8 Da) and detect impurities .
  • NMR : Verify PEG4 spacer integration and azide functionality .
  • FTIR : Track azide peaks (~2100 cm⁻¹) to ensure no degradation during storage .

Advanced Research Questions

Q. How can researchers optimize the linker-payload ratio in ADCs using this compound while minimizing aggregation?

  • Methodological Answer : Use site-specific conjugation (e.g., engineered cysteine residues on antibodies) to control drug-to-antibody ratios (DAR). Aggregation is mitigated by:

  • Hydrophilic PEG Spacers : PEG4 reduces hydrophobic interactions between payloads .
  • In Vitro Assays : Size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to monitor aggregate formation .
  • Stoichiometric Titration : Gradual addition of azide-PEG4-linker to alkyne-functionalized antibodies, followed by purification via FPLC .

Q. What strategies are employed to evaluate the enzymatic cleavage efficiency of the Val-Cit-PAB sequence in PROTAC applications?

  • Methodological Answer :

  • Fluorogenic Assays : Use substrates with a quenched fluorescent tag that activates upon linker cleavage by proteases (e.g., cathepsin B) .
  • Cell-Based Models : Treat cancer cell lines with PROTACs containing this compound and measure target protein degradation via Western blot .
  • Comparative Studies : Replace Val-Cit with alternative dipeptides (e.g., Val-Ala) to assess cleavage specificity .

Q. How does the PEG4 spacer influence the pharmacokinetics and biodistribution of this compound-based ADCs in vivo?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Radiolabel the ADC and track blood circulation half-life in murine models. PEG4 extends half-life by reducing renal clearance .
  • Biodistribution Studies : Use near-infrared (NIR) dyes conjugated to the linker to visualize tumor accumulation via fluorescence imaging .
  • Tissue Penetration Assays : Compare tumor-to-normal tissue ratios of PEG4 vs. shorter PEG linkers using LC-MS quantification .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under oxidative conditions?

  • Methodological Answer :

  • Controlled Oxidation Studies : Expose the compound to hydrogen peroxide or reactive oxygen species (ROS) and monitor azide integrity via Raman spectroscopy .
  • Orthogonal Validation : Cross-validate stability using both HPLC and MS to rule out analytical artifacts .
  • Buffer Composition Analysis : Test if conflicting data arise from differences in excipients (e.g., ascorbate additives may reduce oxidation) .

Q. How do researchers compare the protease susceptibility of this compound with structurally similar linkers (e.g., Azido-PEG4-Val-Ala-PAB)?

  • Methodological Answer :

  • Enzyme Kinetics : Use recombinant proteases (e.g., cathepsin B) to measure cleavage rates via Michaelis-Menten analysis .
  • Molecular Dynamics Simulations : Model linker-enzyme interactions to predict cleavage sites and compare with experimental data .
  • In Vivo Efficacy Testing : Administer ADCs with both linkers in xenograft models and correlate cleavage efficiency with tumor regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azido-PEG4-Val-Cit-PAB-OH
Reactant of Route 2
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Azido-PEG4-Val-Cit-PAB-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.